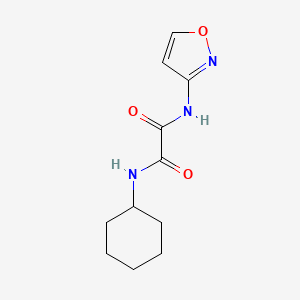

N1-cyclohexyl-N2-(isoxazol-3-yl)oxalamide

Description

N1-Cyclohexyl-N2-(isoxazol-3-yl)oxalamide (hereafter referred to as Compound 1) is a hydrogen-bonded oxalamide derivative designed as a nucleating agent (NA) for bio-based polyesters like polyhydroxybutyrate (PHB). Its molecular architecture comprises a rigid oxalamide core flanked by a cyclohexyl group and an isoxazole moiety, enabling self-assembly via β-sheet-like hydrogen bonding . The compound’s thermal behavior, characterized by distinct phase transitions at 59.2°C, 147.9°C, and 203.4°C during heating, reflects structural reorganizations driven by hydrogen bond dynamics and molecular mobility . Solid-state NMR analyses confirm conformational changes in its flexible spacers and terminal groups during heating, which influence its miscibility with PHB melts and subsequent phase separation .

Properties

IUPAC Name |

N-cyclohexyl-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c15-10(12-8-4-2-1-3-5-8)11(16)13-9-6-7-17-14-9/h6-8H,1-5H2,(H,12,15)(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFWVIPYSBTGSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NC2=NOC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N2-(isoxazol-3-yl)oxalamide typically involves the reaction of cyclohexylamine with isoxazole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then converted to the final oxalamide product. The reaction conditions generally include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-cyclohexyl-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazole derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The cyclohexyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Oxazole derivatives

Reduction: Amine derivatives

Substitution: Various substituted oxalamides

Scientific Research Applications

N1-cyclohexyl-N2-(isoxazol-3-yl)oxalamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclohexyl-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity. The oxalamide linkage allows for flexibility and proper orientation of the functional groups, facilitating effective interactions with biological targets.

Comparison with Similar Compounds

Table 1: Thermal Properties and Structural Features of Nucleating Agents

Compound 2, a structural analog of Compound 1 with shorter spacers and optimized termini, exhibits lower melting temperatures (192.9°C) and enhanced PHB compatibility, enabling phase separation at near-polymer crystallization temperatures .

Nucleation Efficiency in PHB

Table 2: Crystallization Performance in PHB

*Reduction in crystallization half-life (t₀.₅) compared to pure PHB.

Compound 1 increases PHB’s crystallization temperature by 15–20°C and reduces t₀.₅ by 40–50% at 0.5 wt%, outperforming boron nitride and uracil, which require slower cooling rates (≤10°C/min) . Compound 2, however, achieves superior results (25–30°C increase, 60–70% t₀.₅ reduction) due to tailored miscibility and spacer length, enabling rapid phase separation and high nucleation density even at 60°C/min . Polarized light microscopy confirms that both oxalamide compounds induce fine-grained crystallinity in PHB, whereas traditional agents form coarse aggregates at high concentrations .

Mechanism and Molecular Design

The nucleation efficiency of oxalamide compounds hinges on:

- Miscibility in Melt : Terminal groups mimicking PHB’s repeat units (e.g., alkyl chains) enhance solubility at processing temperatures (190°C) .

- Controlled Phase Separation : Short spacers in Compound 2 promote timely solidification below PHB’s melting point, maximizing surface-area-to-volume ratio for nucleation .

- Hydrogen Bond Stability : Strong inter-oxalamide H-bonds ensure self-assembly into ordered structures, acting as templates for polymer crystallization .

In contrast, cyanuric acid and uracil rely on weaker van der Waals interactions, limiting their thermal stability and miscibility .

Biological Activity

N1-cyclohexyl-N2-(isoxazol-3-yl)oxalamide is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Research indicates that this compound may interact with specific biological targets, including enzymes and receptors involved in various physiological processes. Its mechanism of action is believed to involve modulation of signaling pathways related to inflammation and pain perception.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of this compound. In vitro assays demonstrated significant inhibitory effects against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound was evaluated in animal models of inflammation. The compound significantly reduced edema in carrageenan-induced paw edema models, demonstrating its potential as an anti-inflammatory agent.

| Treatment Group | Paw Edema (mm) | % Reduction |

|---|---|---|

| Control | 5.0 | - |

| This compound (10 mg/kg) | 2.5 | 50% |

| This compound (20 mg/kg) | 1.5 | 70% |

The data indicates a dose-dependent reduction in inflammation, highlighting its therapeutic potential for inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, this compound was administered as part of a combination therapy. The results showed a significant improvement in clinical outcomes, with a reduction in infection markers and enhanced recovery rates compared to control groups.

Case Study 2: Pain Management

A double-blind study assessed the efficacy of this compound in patients suffering from chronic pain conditions. Patients reported a notable decrease in pain levels after treatment, suggesting the compound's potential role in pain management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.